molecular formula C14H17NO B2654458 8-(2-Methylpropylamino)naphthalen-2-ol CAS No. 1397197-09-9

8-(2-Methylpropylamino)naphthalen-2-ol

Cat. No. B2654458
CAS RN: 1397197-09-9
M. Wt: 215.296
InChI Key: DYSZCPCCUSZAHM-UHFFFAOYSA-N
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Description

8-(2-Methylpropylamino)naphthalen-2-ol is a derivative of naphthalen-2-ol, also known as 2-naphthol . Naphthalen-2-ol is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .


Synthesis Analysis

The synthesis of naphthalen-2-ol derivatives, including 8-(2-Methylpropylamino)naphthalen-2-ol, is a topic of ongoing research . Naphthalen-2-ol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness .


Molecular Structure Analysis

The molecular structure of 8-(2-Methylpropylamino)naphthalen-2-ol is derived from naphthalen-2-ol, which has a molecular formula of C10H7O . The addition of the 2-Methylpropylamino group would modify this structure.

Safety and Hazards

The safety data sheet for naphthalen-2-ol indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Future Directions

Naphthalene derivatives, including 8-(2-Methylpropylamino)naphthalen-2-ol, have potential applications in various fields due to their unique photo physical and chemical properties . They are considered excellent candidates for the construction of organic electronic appliances . Future research may focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

8-(2-methylpropylamino)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10(2)9-15-14-5-3-4-11-6-7-12(16)8-13(11)14/h3-8,10,15-16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZCPCCUSZAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 82674750

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